N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide
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Overview
Description
N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a phenyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction, using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)cyclohexanecarboxamide
- N-(4-methylphenyl)furan-2-carboxamide
- N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Uniqueness
N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide stands out due to its unique combination of a furan ring and a phenyl group with specific substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-5-6-15(12-14(13)2)19(23)21-16-7-9-17(10-8-16)22-20(24)18-4-3-11-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWGNRYJLFOYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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